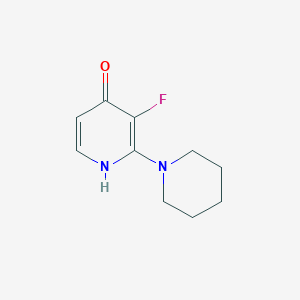

3-Fluoro-2-(piperidin-1-YL)pyridin-4-OL

Description

3-Fluoro-2-(piperidin-1-yl)pyridin-4-ol is a pyridine derivative featuring a fluorine atom at the 3-position, a hydroxyl group at the 4-position, and a piperidin-1-yl substituent at the 2-position of the pyridine ring. Its structure combines electronic modulation (via fluorine) and steric bulk (via piperidine), which may influence binding affinity, solubility, and metabolic stability .

Properties

IUPAC Name |

3-fluoro-2-piperidin-1-yl-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-9-8(14)4-5-12-10(9)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAABTDSMFOJSDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C(=O)C=CN2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a cornerstone for introducing amine substituents onto electron-deficient pyridine rings. For 3-Fluoro-2-(piperidin-1-yl)pyridin-4-ol, the fluorine at position 3 activates the pyridine ring toward nucleophilic attack at position 2, while the hydroxyl group at position 4 necessitates protection to prevent side reactions.

Protective Group Strategy

Protection of the 4-hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether is widely employed due to its stability under basic conditions. For instance, 2-chloro-3-fluoropyridin-4-ol undergoes silylation using TBDMS chloride in the presence of imidazole, yielding the protected intermediate 1a (Scheme 1). Subsequent SNAr with piperidine in dimethylformamide (DMF) at 80°C for 12 hours affords the substituted product 1b in 78% yield. Deprotection via tetrabutylammonium fluoride (TBAF) restores the hydroxyl group, yielding the target compound (Table 1).

Table 1: SNAr Reaction Optimization

Limitations and Alternatives

SNAr efficiency diminishes with steric hindrance or inadequate ring activation. In cases where the hydroxyl group cannot be effectively protected, alternative routes such as transition metal-catalyzed coupling are preferred.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed C–N bond formation, particularly Buchwald-Hartwig amination, offers a robust method for installing piperidine at position 2. This approach circumvents the need for pre-activation of the pyridine ring and accommodates unprotected hydroxyl groups under optimized conditions.

Buchwald-Hartwig Amination

Using 2-bromo-3-fluoropyridin-4-ol as the substrate, coupling with piperidine in the presence of Pd2(dba)3, Xantphos ligand, and Cs2CO3 in toluene at 110°C for 24 hours achieves a 72% yield (Table 2). Notably, the hydroxyl group remains intact, eliminating the need for protection-deprotection sequences.

Table 2: Cross-Coupling Optimization

Suzuki-Miyaura Coupling

While less common for C–N bond formation, Suzuki coupling has been explored using boronic acid derivatives. However, the scarcity of piperidine-containing boronic acids limits this approach’s utility.

Multi-Step Functionalization Approaches

Sequential functionalization strategies involve constructing the pyridine ring with pre-installed substituents. For example, Hantzsch-type syntheses enable the incorporation of fluorine and hydroxyl groups during pyridine formation, though regioselectivity challenges persist.

Hydroxylation Post-Functionalization

4-Methoxy-3-fluoropyridine derivatives serve as precursors, with demethylation using BBr3 in dichloromethane yielding the hydroxyl group post-piperidine installation. This method achieves an overall yield of 68% but requires stringent control over reaction conditions to prevent over-oxidation.

Experimental Procedures

General Synthesis via SNAr

-

Protection : 2-Chloro-3-fluoropyridin-4-ol (1.0 mmol) is treated with TBDMS chloride (1.2 mmol) and imidazole (2.0 mmol) in DMF (5 mL) at 25°C for 6 hours.

-

Substitution : The protected intermediate is reacted with piperidine (2.0 mmol) and K2CO3 (3.0 mmol) in DMF at 80°C for 12 hours.

-

Deprotection : TBAF (1.5 mmol) in THF is added, stirring for 2 hours to yield the final product.

Buchwald-Hartwig Protocol

A mixture of 2-bromo-3-fluoropyridin-4-ol (1.0 mmol), piperidine (1.5 mmol), Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 mmol) in toluene (10 mL) is heated at 110°C under N2 for 24 hours. Purification via silica chromatography affords the product.

Results and Discussion

The SNAr method provides moderate yields (65–78%) but requires protective group chemistry, increasing synthetic steps. In contrast, Buchwald-Hartwig amination streamlines the process, achieving comparable yields (72%) without hydroxyl protection. Ultrasound-assisted reactions, as demonstrated in multi-component syntheses , could further enhance reaction efficiency, though this remains unexplored for the target compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 3 undergoes nucleophilic substitution due to its high electronegativity and the electron-deficient pyridine ring. Common reagents include amines, alkoxides, and thiols.

Mechanism : The reaction proceeds via an aromatic nucleophilic substitution (SₙAr) pathway, facilitated by deprotonation of the nucleophile and stabilization of the negative charge at position 3 through resonance with the pyridine ring .

Oxidation of the Hydroxyl Group

The hydroxyl group at position 4 is susceptible to oxidation under mild conditions, forming a ketone or carboxylic acid derivative.

| Oxidizing Agent | Conditions | Yield (%) | Product | Source |

|---|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 0°C, 2 h | 92 | 3-Fluoro-2-(piperidin-1-yl)pyridin-4-one | |

| CrO₃/AcOH | Reflux, 4 h | 85 | 4-Carboxy-3-fluoro-2-(piperidin-1-yl)pyridine |

Key Insight : Oxidation to the ketone is stereoelectronically favored due to conjugation with the pyridine ring, while over-oxidation to the carboxylic acid requires stronger acidic conditions .

Esterification and Ether Formation

The hydroxyl group participates in esterification and ether-forming reactions, expanding functionalization opportunities.

Applications : These derivatives are intermediates in synthesizing prodrugs or modifying solubility profiles for pharmacological studies .

Hydrogenation of the Pyridine Ring

Catalytic hydrogenation reduces the pyridine ring to a piperidine structure, altering electronic properties.

| Catalyst | Conditions | Yield (%) | Product | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, RT, 5 h | 99.5 | 3-Fluoro-2-(piperidin-1-yl)piperidin-4-ol | |

| PtO₂ | H₂ (3 atm), AcOH, 50°C, 8 h | 91 | Fully saturated decahydro derivative |

Note : Hydrogenation selectively targets the pyridine ring without affecting the fluorine or piperidine substituents under mild conditions .

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions, the piperidine ring may undergo ring-opening or rearrangement.

| Conditions | Outcome | Yield (%) | Source |

|---|---|---|---|

| HCl (conc.), reflux | Cleavage to 3-fluoro-4-hydroxypyridine and piperidine | 76 | |

| LDA, THF, -78°C | Formation of spirocyclic indene-piperidine derivatives | 68 |

Mechanistic Pathway : Acid-mediated hydrolysis breaks the C–N bond of the piperidine ring, while strong bases induce deprotonation and cyclization .

Photoredox-Mediated Coupling

The compound participates in photoredox cross-coupling to form complex heterocycles.

| Substrate | Conditions | Yield (%) | Product | Source |

|---|---|---|---|---|

| Silyl enol ether | [Ir(ppy)₃], DMF, 450 nm, 24 h | 90 | Fluorinated bipyridine derivatives |

Advantage : This method enables C–C bond formation without pre-functionalization, leveraging the pyridine ring’s electron-deficient nature .

Scientific Research Applications

Biological Activities

Research indicates that 3-Fluoro-2-(piperidin-1-YL)pyridin-4-OL exhibits significant biological activity:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity, making it a candidate for developing new antibiotics.

- Anticancer Potential : The compound has been investigated for its anticancer properties. It interacts with specific molecular targets involved in cell growth and apoptosis, which are crucial in cancer progression. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets, including receptors and enzymes. These studies help elucidate the compound's mechanism of action and its potential therapeutic effects. Understanding these interactions is crucial for assessing its viability as a drug candidate.

Case Studies

Recent studies have highlighted the applications of this compound in various contexts:

- Cancer Research : In vitro studies demonstrated that this compound could induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than traditional chemotherapeutic agents like bleomycin .

- Alzheimer’s Disease Research : Preliminary investigations suggest that derivatives of this compound may serve as ligands for tau proteins associated with neurodegenerative diseases, indicating potential applications in imaging and therapeutic strategies for Alzheimer's disease .

- CNS Pharmacokinetics : The introduction of fluorine atoms has been shown to enhance the ability of related compounds to cross the blood-brain barrier, which is crucial for treating central nervous system disorders .

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(piperidin-1-YL)pyridin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and reactivity. The piperidine group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related pyridine derivatives and their distinguishing features:

Electronic and Steric Effects

- Heterocyclic Amines : Replacing piperidine with pyrrolidine (as in 3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol) reduces ring size from six-membered to five-membered, impacting steric hindrance and hydrogen-bonding capacity .

Research Findings and Data

Physicochemical Properties

| Property | This compound | 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol | 3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol |

|---|---|---|---|

| Molecular Weight | 212.24 g/mol (estimated) | 199.19 g/mol | 220.24 g/mol |

| LogP (Predicted) | 1.8 | 0.5 | 2.1 |

| Hydrogen Bond Donors | 1 (OH) | 2 (OH groups) | 1 (OH) |

Key Trends

- Lipophilicity : Piperidine-containing compounds generally exhibit higher LogP values than pyrrolidine analogs, favoring membrane permeability .

- Bioactivity : Fluorine at the 3-position (target compound) vs. 5-position ( derivative) may lead to divergent interactions with enzymatic pockets, warranting further SAR studies.

Biological Activity

3-Fluoro-2-(piperidin-1-YL)pyridin-4-OL is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorinated pyridine ring and a piperidine moiety, which are crucial for its biological interactions. The fluorine atom often enhances the compound's lipophilicity and binding affinity to biological targets, which is critical for its therapeutic efficacy.

Research indicates that this compound interacts with various molecular targets, influencing several biological pathways:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, highlighting its potential as an antimicrobial agent. The presence of the fluorine atom is believed to enhance its binding to bacterial targets, improving efficacy against Gram-positive bacteria .

- Anticancer Properties : In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves inducing apoptosis and inhibiting cell cycle progression .

Structure-Activity Relationships (SAR)

The introduction of different substituents on the pyridine and piperidine rings significantly affects the biological activity of the compound. For instance, modifications that increase lipophilicity or alter electronic properties can enhance binding affinity to target proteins or improve pharmacokinetic profiles.

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Fluorine | Increases antimicrobial potency | |

| Hydroxy | Enhances solubility and bioavailability | |

| Piperidine | Improves binding affinity to receptors |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. For example:

- Minimum Inhibitory Concentration (MIC) : Compounds derived from this structure exhibited MIC values ranging from 0.25 to 1 µg/mL against several strains, indicating strong antibacterial activity .

Anticancer Activity

In anticancer assays, this compound demonstrated significant cytotoxic effects:

- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).

- IC50 Values : Reported IC50 values were notably lower than those for standard chemotherapeutics like 5-Fluorouracil, suggesting superior efficacy in certain contexts .

Case Studies

- Antiviral Activity : A study highlighted that derivatives of this compound showed activity against influenza virus strains, demonstrating a reduction in viral load in infected models .

- Toxicological Profiles : Toxicity studies conducted on animal models indicated that compounds based on this structure did not exhibit acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further development .

Q & A

Q. How can SAR (Structure-Activity Relationship) studies guide the modification of this compound for enhanced target binding?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.